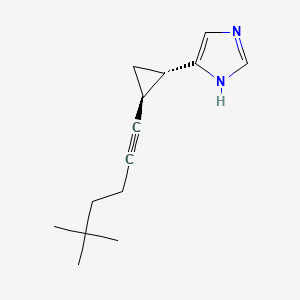

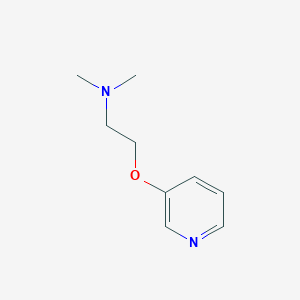

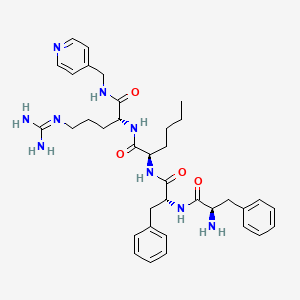

D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

CR665 has been extensively studied for its analgesic properties. It has shown efficacy in reducing visceral pain without causing central nervous system side effects such as sedation, respiratory depression, or euphoria. This makes it a promising candidate for the treatment of chronic pain conditions .

In addition to its analgesic properties, CR665 has demonstrated anti-inflammatory effects in preclinical studies. It is being investigated for its potential use in treating inflammatory conditions and other pain-related disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CR665 involves the assembly of a tetrapeptide sequence using solid-phase peptide synthesis (SPPS). The sequence includes D-phenylalanine, D-phenylalanine, D-norleucine, and D-arginine, followed by the attachment of a picolylamine group at the C-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of CR665 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to facilitate the production of CR665 .

Analyse Chemischer Reaktionen

Types of Reactions

CR665 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not undergo significant chemical transformations under physiological conditions, which contributes to its stability and efficacy as a therapeutic agent .

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.

Major Products Formed

The major product formed during the synthesis of CR665 is the tetrapeptide itself. No significant by-products are reported under optimized reaction conditions .

Wirkmechanismus

CR665 exerts its effects by selectively binding to kappa-opioid receptors located on peripheral nerves. This binding inhibits the release of neurotransmitters involved in pain signaling, thereby reducing pain perception. Unlike traditional opioids, CR665 does not cross the blood-brain barrier, which minimizes the risk of central nervous system side effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Difelikefalin (CR845): Another peripherally restricted kappa-opioid receptor agonist with similar analgesic properties.

Nalfurafine: A kappa-opioid receptor agonist used in the treatment of pruritus.

Uniqueness of CR665

CR665 is unique in its high selectivity for peripheral kappa-opioid receptors and its minimal central nervous system penetration. This selectivity reduces the risk of side effects such as sedation and respiratory depression, making it a safer alternative to traditional opioids .

Eigenschaften

| CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. | |

CAS-Nummer |

228546-92-7 |

Molekularformel |

C36H49N9O4 |

Molekulargewicht |

671.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |

InChI |

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |

InChI-Schlüssel |

DBOGGOVKHSCMNB-OMRVPHBLSA-N |

Isomerische SMILES |

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Kanonische SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |

Andere CAS-Nummern |

228546-92-7 |

Sequenz |

FFXR |

Synonyme |

CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

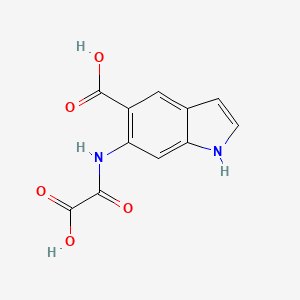

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)